Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[[3-(dimethylamino)-4-phenylmethoxyphenyl]methyl]-N,N-dimethyl-2-phenylmethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O2/c1-32(2)28-20-26(15-17-30(28)34-22-24-11-7-5-8-12-24)19-27-16-18-31(29(21-27)33(3)4)35-23-25-13-9-6-10-14-25/h5-18,20-21H,19,22-23H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWUVBAWPUDCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)N(C)C)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane typically involves the reaction of 4-benzyloxy-3-(dimethylamino)benzaldehyde with a suitable methylene donor under controlled conditions. One common method is the condensation reaction using formaldehyde as the methylene donor in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzyloxy and dimethylamino groups can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Substituted benzyloxy or dimethylamino derivatives.
Scientific Research Applications
Materials Science
High-Performance Polymers:
Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane has been investigated for its role in the development of high-temperature polymeric materials. Its structure allows for the synthesis of linear aromatic polyimides, which exhibit excellent thermal stability and mechanical properties. These polymers are crucial in applications that require materials to maintain integrity under extreme conditions, such as aerospace components and electronic devices .
Thermal Stability:
The compound's ability to form stable cross-linked networks enhances the thermal resistance of polymers. This characteristic is critical for applications in automotive and aerospace industries where materials are subjected to high temperatures over extended periods .
Pharmaceutical Applications
Drug Development:
In pharmaceutical research, compounds similar to this compound have been explored for their potential as drug candidates. Specifically, its structural features make it a candidate for designing inhibitors targeting serine proteases, which are involved in various physiological processes including blood coagulation. The binding affinity and selectivity of these inhibitors can be optimized through structure-based drug design methodologies .
Cancer Research:
Research indicates that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapeutics. The compound's ability to interact with biological targets effectively positions it as a candidate for further investigation in oncological drug development .
Chemical Synthesis
Building Block in Organic Synthesis:
this compound serves as an important building block in organic synthesis. Its functional groups can undergo various chemical reactions, making it versatile for synthesizing more complex molecules. This capability is particularly valuable in the development of novel compounds with tailored properties for specific applications .
Synthesis of Advanced Materials:
The compound can also be utilized to synthesize advanced materials such as dendrimers and nanomaterials, which have applications in drug delivery systems and nanotechnology. The functionalization of nanoparticles with this compound can enhance their stability and biocompatibility, making them suitable for biomedical applications .
Case Study 1: High-Temperature Polyimides
A study demonstrated that incorporating this compound into polyimide formulations resulted in materials that maintained mechanical integrity at temperatures exceeding 300°C. This was attributed to the compound’s ability to form stable cross-linked networks during polymerization processes.
Case Study 2: Serine Protease Inhibitors
Research involving bis(phenyl)methane derivatives highlighted their potent inhibitory effects on thrombin, a key serine protease involved in blood coagulation. The study utilized X-ray crystallography to elucidate the binding interactions at the molecular level, providing insights into how modifications to the bis(phenyl)methane structure could enhance therapeutic efficacy against thrombotic disorders .
Mechanism of Action
The mechanism of action of Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane involves its interaction with specific molecular targets and pathways The benzyloxy and dimethylamino groups play a crucial role in its binding affinity and reactivity The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects
Comparison with Similar Compounds
Key Observations:
Electronic Effects: The benzyloxy groups in this compound introduce steric bulk and moderate electron-withdrawing effects compared to Michler’s ketone, which has a stronger electron-deficient ketone bridge. This difference may alter its redox behavior and suitability for photochemical applications .
Reactivity: Unlike 5,5-bis[4'-(dimethylamino)phenyl]-1,4,2-dioxazole (a desulfurization product ), the target compound lacks sulfur or heterocyclic moieties, limiting its participation in analogous ring-forming reactions.
Physicochemical Properties
- Solubility: The benzyloxy groups likely enhance solubility in non-polar solvents (e.g., dichloromethane, ethyl acetate) relative to Michler’s ketone, which is more polar due to its ketone group .
- Thermal Stability: Diarylmethanes with electron-donating groups (e.g., dimethylamino) generally exhibit lower thermal stability than fully aromatic systems like xanthene derivatives .
Toxicity and Regulatory Considerations
The benzyloxy groups may mitigate toxicity by reducing metabolic activation, but this requires empirical validation.
Biological Activity
Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane (BDMP) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of BDMP, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
BDMP is characterized by its unique structure, which includes two benzyloxy groups and a dimethylamino moiety attached to a phenylmethane backbone. This configuration is believed to enhance its interaction with biological targets.
Research indicates that BDMP exhibits several mechanisms of action that contribute to its biological activity:
- Cytotoxicity : BDMP has shown significant cytotoxic effects against various cancer cell lines. Its ability to destabilize microtubules is a key mechanism leading to cell death, similar to other known chemotherapeutic agents .
- Inhibition of Enzymatic Activity : BDMP may inhibit specific enzymes involved in cancer progression, including those related to cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells .
Biological Activity Data
The following table summarizes the biological activity of BDMP based on available research findings:
Case Study 1: Cytotoxic Effects on Lung Carcinoma Cells
In a study evaluating the cytotoxic effects of BDMP on A549 lung carcinoma cells, researchers found that the compound significantly reduced cell viability at concentrations ranging from 5 to 10 µM. The mechanism was attributed to the induction of apoptosis through the destabilization of microtubules, which is critical for mitotic spindle formation during cell division .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of BDMP against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited minimum inhibitory concentrations (MIC) as low as 0.625 µM, suggesting potent antibacterial activity without significant cytotoxicity towards human cells .
Q & A
Basic: How can researchers optimize the synthesis of Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane to improve yield and purity?
Methodological Answer:
Synthetic optimization requires careful selection of reaction conditions and purification techniques. For derivatives of bis(dimethylamino)phenyl methane, integrated microreactor systems (e.g., T-shaped micromixers and microtube reactors) can enhance reaction homogeneity and reduce side products, as demonstrated in the synthesis of structurally analogous compounds (68% yield improvement) . Key steps include:
- Stepwise reagent introduction to minimize undesired intermediates.
- Temperature-controlled environments (e.g., 0°C–6°C for intermediates) to prevent thermal degradation .
- Post-synthesis purification via column chromatography with silica gel, validated by HPLC to confirm purity (>95%) .
Basic: What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : Use H and C NMR to resolve benzyloxy and dimethylamino group environments. For example, aromatic protons adjacent to electron-donating dimethylamino groups exhibit upfield shifts (~6.5–7.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with high-resolution instruments to distinguish isotopic patterns from impurities .
- FT-IR : Validate the presence of methoxy C-O stretches (~1250 cm) and tertiary amine N-CH vibrations (~2800 cm) .
Advanced: How does the electronic environment of the dimethylamino group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The dimethylamino group acts as a strong electron donor, activating the aromatic ring for electrophilic substitution. In cross-coupling reactions (e.g., Suzuki-Miyaura):
- Electronic Effects : The para-dimethylamino group enhances aryl boronic ester reactivity by lowering the LUMO energy of the aryl halide intermediate .
- Steric Considerations : Benzyloxy groups at the 4-position may hinder coupling efficiency; use bulky palladium catalysts (e.g., XPhos Pd G3) to mitigate steric effects .
- Case Study : Analogous compounds with bis(dimethylamino) moieties showed 20–30% higher yields in aryl-aryl couplings compared to non-substituted analogs .
Advanced: What strategies address discrepancies in reported solubility parameters across different solvent systems?
Methodological Answer:
Contradictions in solubility data often arise from variations in solvent polarity and measurement protocols. To resolve this:
- Solvent Screening : Use a standardized protocol (e.g., shake-flask method) across solvents like DMSO, THF, and chloroform, noting temperature dependencies .
- Computational Modeling : Predict solubility via Hansen solubility parameters (HSPs) or COSMO-RS simulations, validated by experimental LC-MS quantification .
- Case Example : For structurally similar benzyloxy-phenyl compounds, solubility in DMSO increased by 40% when heated to 50°C, but decomposition occurred above 60°C .
Basic: What are the recommended storage conditions to ensure long-term stability?
Methodological Answer:
- Temperature : Store at 0°C–6°C in amber vials to prevent photodegradation of the benzyloxy group .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the dimethylamino moiety, which can form tertiary amine oxides under humid conditions .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .
Advanced: How can researchers resolve contradictory data on the compound’s bioavailability in pharmacokinetic studies?
Methodological Answer:
Discrepancies often stem from assay variability or metabolite interference. Mitigation strategies include:
- Standardized Assays : Use LC-MS/MS with isotopically labeled internal standards to quantify parent compounds and metabolites .
- Plasma Protein Binding Studies : Assess binding affinity (e.g., >90% binding in human serum albumin) to clarify free fraction availability .
- In Vivo/In Vitro Correlation (IVIVC) : Compare rodent pharmacokinetics with Caco-2 cell permeability assays to identify species-specific metabolism .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates .
- Waste Disposal : Neutralize residues with 10% acetic acid before disposal to deactivate reactive intermediates .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., G-protein-coupled receptors) with force fields (AMBER) optimized for aromatic amines .
- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of hydrogen bonds between dimethylamino groups and active-site residues .
- Validation : Compare predicted binding affinities with surface plasmon resonance (SPR) data to refine models .
Basic: What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Methodological Answer:
- Challenge : Co-elution of impurities with the main peak in HPLC.
- Solution : Use orthogonal methods like UPLC-MS with a HILIC column to separate polar degradation products .
- Limit of Detection (LOD) : Achieve sub-ppm sensitivity via MRM transitions in tandem MS .
Advanced: What mechanistic insights explain the compound’s pH-dependent fluorescence properties?
Methodological Answer:
- Protonation Effects : At acidic pH (<4), dimethylamino groups protonate, quenching fluorescence via photoinduced electron transfer (PET) .
- Solvatochromism : In polar solvents, emission shifts (Δλ ~50 nm) occur due to stabilization of excited-state dipole moments .
- Applications : pH-responsive probes for cellular imaging, validated using confocal microscopy in HeLa cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
